molecular formula C11H10N2O2S2 B407583 2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamide

2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamide

Cat. No.: B407583
M. Wt: 266.3g/mol
InChI Key: BEJRBARECMNMAM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamide is a member of benzoic acids.

Scientific Research Applications

Green Synthesis Methods

  • Researchers Horishny and Matiychuk (2020) discovered that 2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamides could be synthesized through a reaction with benzohydrazides and carbonothioyldisulfanediyl diacetic acid in water. This method adheres to green chemistry principles and yields nearly quantitative results (Horishny & Matiychuk, 2020).

Crystal Structure and Biological Studies

  • Karanth et al. (2019) synthesized and characterized derivatives including 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide. They conducted spectral studies and single-crystal X-ray diffraction to understand the molecular structure. The study also assessed in vitro biological activities, including antioxidant and antibacterial properties (Karanth et al., 2019).

Antibacterial and Antifungal Activities

  • Patel and Patel (2010) explored the antibacterial and antifungal activities of synthesized 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides. Their study confirmed the chemical structures through analytical and spectral data and evaluated the biological activities of the new compounds (Patel & Patel, 2010).

Anticancer Agents

  • Yılmaz et al. (2015) synthesized indapamide derivatives, including 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines. This highlights the potential use of these compounds as anticancer agents (Yılmaz et al., 2015).

Novel Complexes and Characterization

  • Adhami et al. (2012) reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide through two reactions. The study involved characterizing the compound and generating new complexes with Pd(II) and Ni(II) ions, analyzed through various spectroscopic methods (Adhami et al., 2012).

Metabolism and Excretion Studies

  • Kochansky et al. (2006) investigated the metabolism and excretion of MK-0767, a compound containing a thiazolidinedione ring, in human subjects. The study provides insight into the metabolic pathways and elimination methods of such compounds (Kochansky et al., 2006).

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3g/mol

IUPAC Name

2-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H10N2O2S2/c1-7-4-2-3-5-8(7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15)

InChI Key

BEJRBARECMNMAM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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